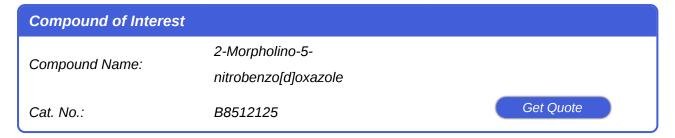


Physicochemical Characterization of 2-Morpholino-5-nitrobenzo[d]oxazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-5-nitrobenzo[d]oxazole is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its development and application, influencing aspects such as formulation, bioavailability, and target interaction. This technical guide provides a comprehensive overview of the essential physicochemical properties to be determined for this compound and details the experimental protocols for their measurement. While specific experimental values for **2-Morpholino-5-nitrobenzo[d]oxazole** are not extensively available in public literature, this guide outlines the standardized methodologies for their determination.

Core Physicochemical Properties

A complete physicochemical profile of **2-Morpholino-5-nitrobenzo[d]oxazole** is crucial for its scientific evaluation. The following table summarizes the key parameters and their significance in drug discovery and development.



Property	Symbol	Significance
Molecular Weight	MW	A fundamental property calculated from the molecular formula, essential for all stoichiometric calculations.
Melting Point	MP	An indicator of purity and the strength of intermolecular forces within the crystal lattice. A sharp melting point range suggests high purity.[1][2][3]
Solubility	S	Affects drug absorption, distribution, and formulation. Determined in various solvents (aqueous and organic) to understand its behavior.[4][5] [6]
Acid Dissociation Constant	рКа	Determines the extent of ionization at a given pH, which influences solubility, permeability, and receptor binding.[7][8]
Partition Coefficient	logP	A measure of lipophilicity, which is critical for predicting membrane permeability, bioavailability, and pharmacokinetic properties.[9] [10][11]

Due to the limited availability of public data, the following table for **2-Morpholino-5-nitrobenzo[d]oxazole** remains to be populated through experimental determination.



Property	Value
Molecular Formula	C11H11N3O4
Molecular Weight	249.22 g/mol
Melting Point (°C)	To be determined
Aqueous Solubility (mg/mL)	To be determined
рКа	To be determined
logP	To be determined

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible physicochemical data.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition occurs over a narrow temperature range.[1] [2][3]

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered, dry 2-Morpholino-5nitrobenzo[d]oxazole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][12]
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[1][2]
 The capillary tube is placed in the heating block or oil bath adjacent to a thermometer.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[2]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.[12]



Purity Assessment: A sharp melting range (0.5-1 °C) is indicative of a pure compound, while
a broad range suggests the presence of impurities.[1][2]

Solubility Determination

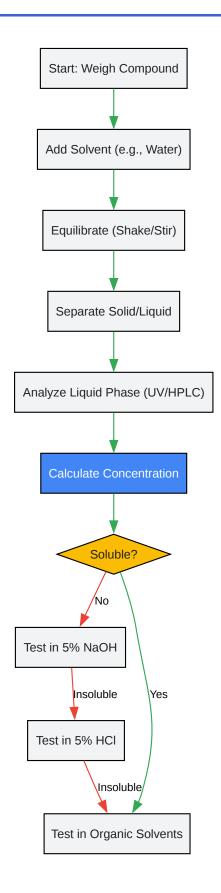
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug formulation and delivery.[4][5]

Methodology: Shake-Flask Method

- Equilibrium System: An excess amount of solid 2-Morpholino-5-nitrobenzo[d]oxazole is added to a known volume of the solvent (e.g., water, phosphate buffer at various pH values, ethanol) in a sealed container.
- Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13]
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Reporting: Solubility is typically expressed in units of mg/mL or mol/L.

A general workflow for assessing the solubility of an organic compound is presented below.





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Solubility Testing Workflow



pKa Determination

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms.

Methodology: Potentiometric Titration

- Solution Preparation: A precise amount of 2-Morpholino-5-nitrobenzo[d]oxazole is
 dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the
 compound has low aqueous solubility.[8]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.[7][8]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[8] For complex molecules, specialized software can be used to analyze the titration curve and determine the pKa value(s).

Methodology: UV-Vis Spectrophotometry

- Solution Preparation: A series of solutions of the compound are prepared in buffers of known pH values, spanning a range around the estimated pKa.
- Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded.[8]
- Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have different molar absorptivities is plotted against pH. The resulting sigmoidal curve can be analyzed to determine the pKa.[8]

logP Determination

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this ratio is the logP.[11]

Methodology: Shake-Flask Method



- Phase Preparation: n-Octanol and water (or a buffer of a specific pH) are mutually saturated by shaking them together and allowing the phases to separate.[10]
- Partitioning: A known amount of 2-Morpholino-5-nitrobenzo[d]oxazole is dissolved in one
 of the phases (usually the one in which it is more soluble). The two phases are then mixed
 and shaken vigorously to allow the compound to partition between them until equilibrium is
 reached.[10]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).[14]
- Calculation: The logP is calculated using the formula: $logP = log_{10}([concentration in octanol] / [concentration in water]).[11]$

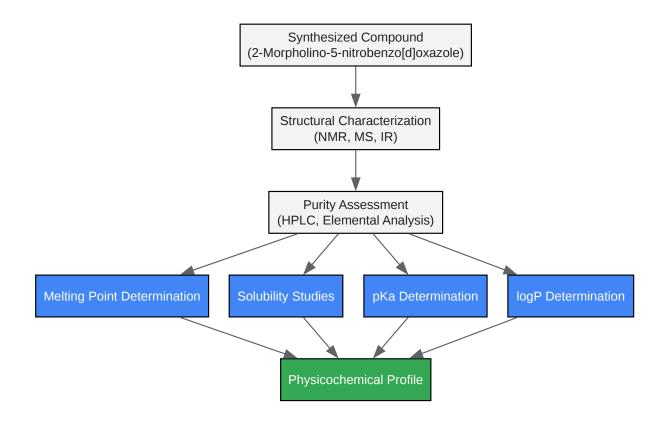
Methodology: HPLC Method

A faster, indirect method involves using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
- Calibration: A series of standard compounds with known logP values are injected, and their retention times are measured. A calibration curve is generated by plotting the known logP values against the logarithm of the retention times.
- Sample Analysis: 2-Morpholino-5-nitrobenzo[d]oxazole is injected under the same conditions, and its retention time is measured.
- Calculation: The logP of the compound is determined by interpolating its retention time on the calibration curve.[9]

The general workflow for physicochemical characterization is depicted below.





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Physicochemical Characterization Workflow

Conclusion

The physicochemical properties of **2-Morpholino-5-nitrobenzo[d]oxazole** are critical for its successful development in any application. This guide provides the necessary experimental framework for researchers to determine these essential parameters. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is indispensable for informed decision-making in research and development. Further studies to populate the physicochemical data table for this specific compound are highly encouraged.

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